molecular formula C8H14N2O B2832967 [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol CAS No. 1236366-12-3; 1785108-68-0

[1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol

Cat. No.: B2832967
CAS No.: 1236366-12-3; 1785108-68-0
M. Wt: 154.213
InChI Key: DGVHFJNXSASYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol: is a chemical compound with the molecular formula C8H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol typically involves the reaction of 2-methylpropylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The resulting pyrazole intermediate is then subjected to reduction to obtain the final product, this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups can be introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol
  • [2-(2-Methylpropyl)pyrazol-4-yl]methanol
  • [2-(2-Methylpropyl)pyrazol-5-yl]methanol

Uniqueness: [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity, stability, and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

1236366-12-3; 1785108-68-0

Molecular Formula

C8H14N2O

Molecular Weight

154.213

IUPAC Name

[2-(2-methylpropyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C8H14N2O/c1-7(2)5-10-8(6-11)3-4-9-10/h3-4,7,11H,5-6H2,1-2H3

InChI Key

DGVHFJNXSASYCC-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=CC=N1)CO

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.